Target Engagement Profile: CBR1 Inhibition (IC50 = 759 nM) Distinct from Src Kinase Inhibition of PP2
1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine inhibits human carbonyl reductase [NADPH] 1 (CBR1) with an IC50 of 759 nM, as measured by the inhibition of CBR1-mediated NADPH-dependent reduction of menadione to menadiol [1]. In contrast, its 3-(4-chlorophenyl)-substituted analog, PP2 (1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine), exhibits no reported activity against CBR1 but potently inhibits Src family kinases with IC50 values of 4 nM (Lck), 5 nM (Fyn), and 5 nM (Hck) .
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 759 nM (CBR1) |
| Comparator Or Baseline | PP2: IC50 = 4 nM (Lck), 5 nM (Fyn), 5 nM (Hck); no reported CBR1 inhibition |
| Quantified Difference | Target shift from Src kinases (PP2) to CBR1 (target compound) |
| Conditions | In vitro biochemical assay; CBR1-mediated NADPH-dependent reduction of menadione to menadiol |
Why This Matters
This target engagement shift is critical for researchers investigating CBR1-mediated pathways (e.g., anthracycline metabolism) where PP2 would be an inappropriate tool compound.
- [1] BindingDB. (n.d.). Affinity Data: BDBM50308752. Carbonyl reductase [NADPH] 1 (Homo sapiens). IC50: 759 nM. DOI: 10.7270/Q2XG9R7G. View Source
